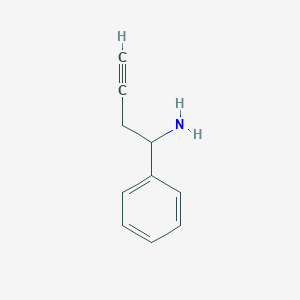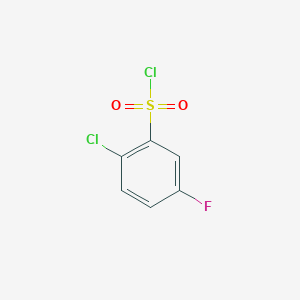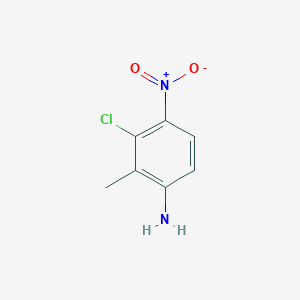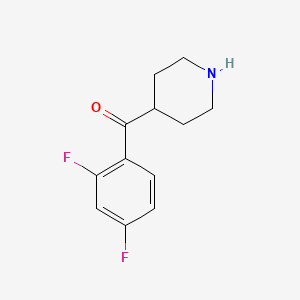
(2,4-二氟苯基)(哌啶-4-基)甲酮
描述
“(2,4-Difluorophenyl)(piperidin-4-yl)methanone” is a chemical compound with the molecular formula C12H13F2NO . It has a molecular weight of 225.23 g/mol . The compound is used in the preparation of Iloperidone , and also in the preparation of amine derivatives as potassium channel blockers useful in the treatment and prevention of autoimmune and inflammatory diseases .
Synthesis Analysis
The synthesis of “(2,4-Difluorophenyl)(piperidin-4-yl)methanone” has been reported in several studies. For instance, one study reported the synthesis of its precursor, (4-fluorophenyl) {1- [2- (2-bromophenyl)ethyl]piperidin-4-yl}methanone, with a total yield of 40% . Another study reported the synthesis of a series of new 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives by the reaction of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime with various sulfonyl and acid chlorides .
Molecular Structure Analysis
The molecular structure of “(2,4-Difluorophenyl)(piperidin-4-yl)methanone” can be represented by the InChI code: 1S/C12H13F2NO/c13-9-1-2-10 (11 (14)7-9)12 (16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 . The compound has a monoisotopic mass of 225.09652036 g/mol .
Physical And Chemical Properties Analysis
“(2,4-Difluorophenyl)(piperidin-4-yl)methanone” has a molecular weight of 225.23 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has a rotatable bond count of 2 . The exact mass of the compound is 225.09652036 g/mol .
科学研究应用
Antibacterial Activity
This compound has been used in the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives , which have shown antibacterial activity. In particular, one of the compounds showed antibacterial effect against Staphylococcus aureus .
Antipsychotic Activity
Research suggests that (2,4-Difluorophenyl)(piperidin-4-yl)methanone may possess antipsychotic properties similar to established drugs like risperidone. However, further research is needed to determine its efficacy and safety compared to existing treatments.
Potential Treatment for Anxiety and Depression
Studies have also explored the potential of (2,4-Difluorophenyl)(piperidin-4-yl)methanone in the development of treatments for anxiety and depression . These investigations are still in the early stages, and more research is needed to assess its potential therapeutic effects.
Potential Treatment for Neurodegenerative Diseases
There is also interest in the potential of (2,4-Difluorophenyl)(piperidin-4-yl)methanone in the treatment of neurodegenerative diseases . This is another area where further research is required.
Synthetic Intermediate
Preparation of Iloperidone
This compound is used in the preparation of Iloperidone , a type of antipsychotic medication .
Preparation of Potassium Channel Blockers
It is also used in the preparation of amine derivatives as Potassium channel blockers useful in treatment and prevention of autoimmune and inflammatory diseases .
属性
IUPAC Name |
(2,4-difluorophenyl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c13-9-1-2-10(11(14)7-9)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJPGQDCLBMXMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517438 | |
| Record name | (2,4-Difluorophenyl)(piperidin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenyl)(piperidin-4-yl)methanone | |
CAS RN |
84162-86-7 | |
| Record name | (2,4-Difluorophenyl)(piperidin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for (2,4-Difluorophenyl)(piperidin-4-yl)methanone?
A1: One established route utilizes Piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. This process involves amidation, Friedel-Crafts acylation, and hydration reactions to yield the target compound. [, ]. This method offers the advantage of readily available starting materials and a reasonable overall yield of 62.4%. [, ].
Q2: How is the structure of (2,4-Difluorophenyl)(piperidin-4-yl)methanone and its derivatives confirmed?
A2: Researchers commonly employ various spectroscopic techniques to characterize these compounds. These include:
- 1H NMR: This technique provides detailed information about the hydrogen atoms within the molecule, confirming the structure of both the target compound and its intermediates. [, , , ]
- 13C NMR: Similar to 1H NMR, this method analyzes carbon atoms, further solidifying structural identification. []
- Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ions, aiding in identifying the compound and its fragments. [, ]
- FT-IR: This method analyzes the infrared spectrum of the compound, providing information about functional groups present in the molecule. []
Q3: What are the potential applications of (2,4-Difluorophenyl)(piperidin-4-yl)methanone derivatives in medicinal chemistry?
A3: Studies have explored the biological activity of various (2,4-Difluorophenyl)(piperidin-4-yl)methanone derivatives. For instance, researchers synthesized a series of oxime derivatives of this compound and evaluated their in vitro antimicrobial activity against various bacterial and fungal strains. []. Additionally, other derivatives have been investigated for their in vitro antibacterial, antioxidant, and antiproliferative activities. []. These findings suggest that (2,4-Difluorophenyl)(piperidin-4-yl)methanone derivatives hold promise as potential lead compounds for developing novel therapeutic agents.
Q4: What is the significance of synthesizing and studying related substances of Iloperidone, a drug containing the (2,4-Difluorophenyl)(piperidin-4-yl)methanone moiety?
A4: Synthesizing and characterizing related substances of Iloperidone is crucial for quality control purposes. These substances, often impurities or degradation products, can impact the drug's safety and efficacy. By understanding their structures and properties, researchers can develop robust analytical methods to monitor and control their presence in the final drug product, ensuring its quality and consistency. [].
- Research on the Synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride.
- Synthesis of Related Substances of Iloperidone.
- Synthesis and in vitro antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives.
- 2,4-二氟苯基-4-哌啶基甲酮盐酸盐的合成工艺研究
- Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,8-Dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1355035.png)
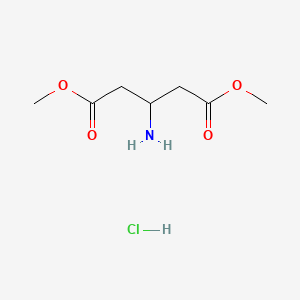

![4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1355042.png)

![4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1355046.png)


